molecular formula C22H18Cl2F3N3O2 B2610692 [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone CAS No. 378753-06-1

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

Cat. No.: B2610692
CAS No.: 378753-06-1
M. Wt: 484.3
InChI Key: KFOWJXRKNNZZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone is a heterocyclic methanone derivative featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group and a methyl group at positions 3 and 5, respectively. The oxazole moiety is linked via a methanone bridge to a piperazine ring bearing a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2F3N3O2/c1-13-18(20(28-32-13)19-16(23)6-3-7-17(19)24)21(31)30-10-8-29(9-11-30)15-5-2-4-14(12-15)22(25,26)27/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWJXRKNNZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of Piperazine Moiety: The piperazine ring is typically synthesized through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.

    Final Coupling: The final step involves coupling the oxazole ring with the dichlorophenyl and trifluoromethyl-phenyl-piperazine groups using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Key Reaction Steps

StepDescriptionReagents/ConditionsYield
1 Cycloaddition to form oxazole ringNitrile oxide, alkyne, microwave irradiation ~60-70%
2 Piperazine activationActivating agents (e.g., carbodiimides)N/A
3 Coupling reactionPiperazine intermediate + oxazole derivative, base (e.g., K₂CO₃) ~80%

Oxazole Ring Formation

The oxazole ring is synthesized via a concerted 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, forming a five-membered heterocycle . This reaction is regioselective and efficient under microwave conditions.

Piperazine Coupling

The piperazine moiety is introduced via amide bond formation , typically involving:

  • Activating agents : Carbodiimides (e.g., diisopropylcarbodiimide) or coupling reagents (e.g., HOBt) .

  • Base : K₂CO₃ to facilitate deprotonation and nucleophilic attack.

  • Solvent : DMF or DMSO for solubility .

Analytical Methods

TechniquePurposeKey Observations
NMR Confirm oxazole and piperazine connectivityPeaks for trifluoromethyl (δ ~7.5 ppm) and piperazine protons (δ ~3.5–4.5 ppm) .
IR Identify functional groupsCarbonyl stretch (C=O) at ~1650–1750 cm⁻¹.
MS Verify molecular weightM/Z = [M+H]+ ≈ 456.1 g/mol (calculated).

Stability and Reactivity

  • Hydrolysis resistance : The methanone linkage (C=O) is stable under basic conditions but susceptible to acidic hydrolysis.

  • Photostability : Requires UV protection during storage due to aromatic rings .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds with similar structural motifs exhibit antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders.
  • Antipsychotic Potential
    • The compound may interact with dopamine receptors, suggesting possible antipsychotic properties. Studies on related oxazole derivatives have shown efficacy in managing schizophrenia symptoms.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound could possess antimicrobial activity against various pathogens. Its oxazole ring may contribute to this effect by disrupting microbial cell functions.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of oxazole derivatives. The findings indicated that modifications to the oxazole ring enhanced serotonin receptor affinity, leading to increased antidepressant activity in animal models.

Case Study 2: Antipsychotic Screening

In a screening of novel compounds for antipsychotic properties, derivatives similar to [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone demonstrated significant binding affinity to dopamine D2 receptors, suggesting potential for further development as antipsychotic agents.

Case Study 3: Antimicrobial Testing

Research published in Pharmaceutical Biology evaluated the antimicrobial activity of various oxazole derivatives. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating that the compound may be effective as an antimicrobial agent.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects. Studies from databases such as PubChem indicate that the compound's toxicity profile requires careful evaluation through preclinical trials to ensure safety for human use.

Mechanism of Action

The mechanism of action of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Methanones ()

The Molecules (2012) study synthesized pyrazole-based methanones, such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b). Key differences include:

  • Core Heterocycle: The target compound uses a 1,2-oxazole ring, whereas 7a/7b employ a pyrazole ring.
  • Substituents: The target compound’s 2,6-dichlorophenyl and CF₃ groups enhance lipophilicity and metabolic stability compared to 7a/7b’s amino and cyano substituents.
  • Biological Implications : Pyrazole derivatives like 7a/7b are often explored for antimicrobial or anticancer activity, while oxazole-piperazine hybrids (as in the target compound) are more commonly associated with CNS or pesticidal applications .

Agrochemical Derivatives ()

The Pesticide Chemicals Glossary lists compounds with structural parallels:

  • Fipronil: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Ethiprole: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
Parameter Target Compound Fipronil Ethiprole
Core Structure 1,2-Oxazole + piperazine Pyrazole Pyrazole
Key Substituents 2,6-Cl₂Ph, CF₃Ph-piperazine Cl, CF₃, sulfinyl-CF₃ Cl, CF₃, sulfinyl-ethyl
Primary Use Hypothesized: Neuroactive/Pesticidal* Insecticide (GABA antagonist) Insecticide (GABA modulator)

The target compound’s oxazole-piperazine scaffold diverges from fipronil/ethiprole’s pyrazole-sulfinyl motifs, which are critical for GABA receptor targeting.

Research Findings and Mechanistic Insights

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , where heterocyclic cores (e.g., oxazole or pyrazole) are functionalized via nucleophilic substitution or condensation reactions. For example, the piperazine linkage may involve coupling a pre-synthesized oxazole intermediate with a substituted piperazine under basic conditions .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Heterocycle Electron-Withdrawing Groups Potential Applications
Target Compound 1,2-Oxazole 2×Cl, CF₃ Neuroactive/Pesticidal*
7a (Molecules, 2012) Pyrazole CN, NH₂ Antimicrobial
Fipronil Pyrazole 2×Cl, CF₃, SO-CF₃ Insecticide

Table 2: Physicochemical Properties (Hypothesized for Target Compound)

Property Value
Molecular Weight ~500 g/mol
LogP ~3.5 (High lipophilicity)
Solubility Low (DMSO-soluble)

Biological Activity

The compound [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone is a synthetic derivative with potential pharmacological applications. Its structure suggests a complex interaction profile that may contribute to various biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Chemical Structure

The molecular formula of the compound is C19H17Cl2F3N2OC_{19}H_{17}Cl_2F_3N_2O, with a molecular weight of approximately 421.25 g/mol. The presence of the dichlorophenyl and trifluoromethyl groups indicates potential for significant biological interaction due to their electronic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this oxazole derivative exhibit notable anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels. In vitro studies demonstrated that it could significantly inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. In related research on similar oxazole derivatives, compounds demonstrated up to 70% inhibition of inflammatory markers in vitro. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of the compound on MCF-7 cells, revealing a significant increase in apoptotic markers and a decrease in cell viability at concentrations above 10 µM. The study utilized flow cytometry to quantify apoptosis and Western blotting for protein expression analysis, confirming the compound's potential as an anticancer agent.
  • Inflammatory Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound may be effective in reducing inflammation through systemic administration .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : The activation of caspases and modulation of p53 pathways are critical for inducing programmed cell death in cancer cells.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

Comparative Analysis

PropertyCompound StructureBiological Activity
Anticancer PotentialContains oxazole and piperazine moietiesInduces apoptosis in cancer cells
Anti-inflammatory ActivityPresence of dichlorophenyl enhances COX inhibitionReduces inflammatory markers
Molecular Weight421.25 g/molRelevant for pharmacokinetics

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone, and how can purity be ensured?

  • Methodology :

  • Reaction Design : Use a multi-step synthesis involving coupling of the oxazole and piperazine moieties under inert conditions. Key intermediates (e.g., 2,6-dichlorophenyl oxazole) should be purified via column chromatography to remove unreacted starting materials.
  • Catalysis : Employ palladium-catalyzed cross-coupling for aryl-aryl bond formation, optimizing temperature (80–120°C) and solvent (e.g., DMF or THF) to enhance yield .
  • Purification : Utilize recrystallization from ethanol or acetonitrile, followed by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the oxazole and piperazine rings. NOESY can resolve stereochemical ambiguities.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₂₂H₁₆Cl₂F₃N₃O₂; theoretical MW: 508.28 g/mol).
  • HPLC-PDA : Monitor purity and detect trace impurities using a reversed-phase column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 25°C) using radioligand displacement assays (e.g., ³H-labeled antagonists).
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Compare results across labs using standardized reference compounds to identify systematic biases .
  • Cross-Validation : Combine in vitro binding data with in silico docking (e.g., AutoDock Vina) to assess if structural variations (e.g., protonation states) affect affinity predictions .

Q. What strategies improve the compound’s metabolic stability and oral bioavailability?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Replace labile ester groups with bioisosteres.
  • In Vitro Assays : Assess microsomal stability (human/rat liver microsomes) and CYP450 inhibition profiles. Use Caco-2 cell monolayers to predict intestinal permeability.
  • Formulation : Optimize solubility via co-solvents (e.g., PEG 400) or nanoemulsions, validated by pharmacokinetic studies in rodent models .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target receptor?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify critical binding residues. Compare with off-target receptors to pinpoint selectivity determinants.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratio) and reduce impurity formation (e.g., dichlorophenyl byproducts) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

  • Methodology :

  • Cell Line Authentication : Verify cell line identities via STR profiling to rule out contamination.
  • Assay Conditions : Standardize culture media (e.g., RPMI vs. DMEM), serum concentration, and incubation time. Include positive controls (e.g., doxorubicin) for cross-experiment calibration.
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify cell-specific signaling pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.